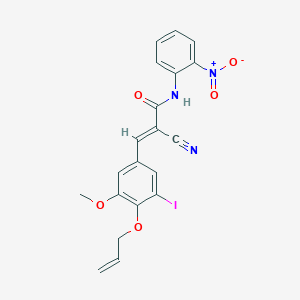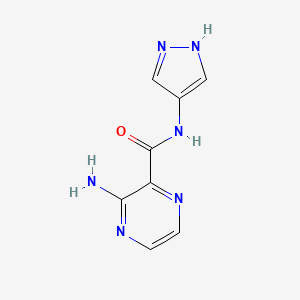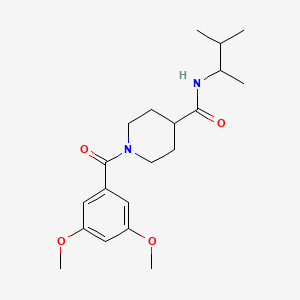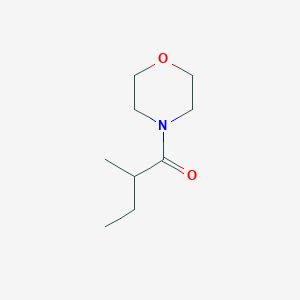![molecular formula C23H22N2O2 B7561230 N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide, commonly known as DMAC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMAC is a synthetic molecule that belongs to the family of acenaphthene derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology.
作用機序
DMAC acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, DMAC increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, DMAC has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
DMAC has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These include the modulation of neurotransmitter levels, the inhibition of acetylcholinesterase activity, the reduction of oxidative stress, and the inhibition of inflammatory pathways. These effects suggest that DMAC may have potential therapeutic applications in the treatment of various neurological and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of DMAC is its high potency as an acetylcholinesterase inhibitor. This makes it a valuable tool for studying the role of acetylcholine in the brain and for developing new drugs for the treatment of neurological disorders. Additionally, DMAC has been shown to have low toxicity and good bioavailability, which makes it a promising drug candidate for further development.
However, one of the limitations of DMAC is its relatively complex synthesis method, which can make it difficult to produce large quantities of the compound. Additionally, DMAC has been shown to have poor solubility in water, which can limit its use in certain experimental settings.
将来の方向性
Despite the promising results obtained in various scientific fields, there is still much to be explored regarding the potential applications of DMAC. Some future directions for research include:
1. Investigating the potential therapeutic effects of DMAC in animal models of neurological and inflammatory disorders.
2. Developing new synthetic methods for the production of DMAC and its derivatives.
3. Exploring the potential applications of DMAC in the field of material science, particularly in the development of organic semiconductors and optoelectronic devices.
4. Investigating the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of DMAC.
5. Developing new drug candidates based on the structure of DMAC for the treatment of various diseases.
In conclusion, DMAC is a synthetic molecule that has shown promising results in various fields of scientific research. Its unique properties make it a valuable tool for studying the role of acetylcholine in the brain and for developing new drugs for the treatment of neurological disorders. Further research is needed to fully explore the potential applications of DMAC and its derivatives.
合成法
DMAC can be synthesized through a multi-step process that involves the reaction of 1,2-dihydroacenaphthylene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and 3-(dimethylcarbamoyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain pure DMAC.
科学的研究の応用
DMAC has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DMAC has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In material science, DMAC has been used as a building block to synthesize novel organic materials with unique properties. In chemical biology, DMAC has been used as a tool to study protein-ligand interactions and enzyme kinetics.
特性
IUPAC Name |
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-25(2)23(27)18-7-3-5-15(13-18)14-24-22(26)20-12-11-17-10-9-16-6-4-8-19(20)21(16)17/h3-8,11-13H,9-10,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOVYCYCCBHCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

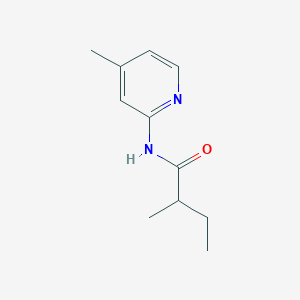
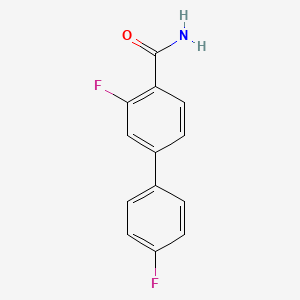

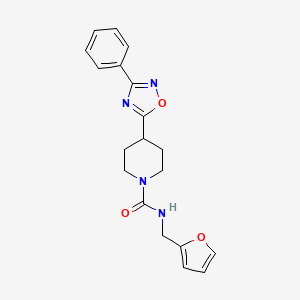
![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
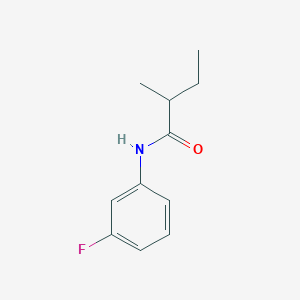
![4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
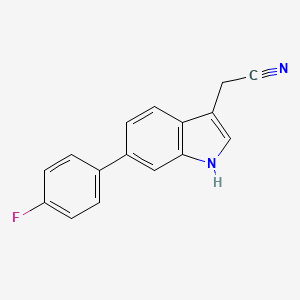
![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)
